
Application Notes and Protocols: Nile Red in
Combination with Other Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: New Red

Cat. No.: B1436909 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Nile Red is a versatile and highly sensitive fluorescent probe renowned for its application in

lipid biology.[1][2][3] Its unique solvatochromic properties, where its fluorescence emission

spectrum shifts depending on the hydrophobicity of its environment, make it an invaluable tool

for visualizing and quantifying intracellular lipid droplets.[2][4] In a lipid-rich environment, Nile

Red exhibits strong yellow-gold fluorescence, while in more polar environments like aqueous

media, its fluorescence is minimal. This characteristic allows for high-contrast imaging of lipid-

rich structures within cells.

These application notes provide detailed protocols for the use of Nile Red in conjunction with

other fluorescent probes to enable multi-color imaging of various cellular components and

processes. By carefully selecting companion probes with distinct spectral properties,

researchers can simultaneously visualize lipid droplets alongside nuclei, mitochondria,

lysosomes, and other organelles, providing deeper insights into cellular function and dynamics.

Spectral Properties of Nile Red
The excitation and emission maxima of Nile Red are highly dependent on the solvent polarity.

This property is crucial when designing multi-color fluorescence imaging experiments to avoid

spectral overlap with other fluorophores.
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Environment
Excitation
Maximum (nm)

Emission Maximum
(nm)

Observed Color

Triglycerides (Neutral

Lipids)
~515 ~585 Yellow-Orange

Phospholipids (Polar

Lipids)
~554 ~638 Red

Methanol 552 636 Red

Dioxane 460 - -

Data compiled from multiple sources.

General Workflow for Co-staining with Nile Red
The following diagram outlines a general workflow for co-staining experiments involving Nile

Red and a secondary fluorescent probe.
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General Co-staining Workflow
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Caption: General experimental workflow for co-staining cells with Nile Red and another

fluorescent probe.

Application Note 1: Co-staining of Lipid Droplets
and Nuclei
This protocol describes the simultaneous visualization of intracellular lipid droplets and the

nucleus using Nile Red and a nuclear counterstain such as Hoechst 33342 or DAPI. This

combination is fundamental for studies investigating the spatial relationship between these two

organelles, particularly in the context of metabolic diseases and cancer.

Compatible Probes:
Probe Name

Excitation Max
(nm)

Emission Max (nm) Filter Set

Nile Red (Lipid

Droplets)
450-500 >528 FITC/GFP

Hoechst 33342

(Nuclei)
~350 ~461 DAPI

DAPI (Nuclei) ~358 ~461 DAPI

Experimental Protocol:
Materials:

Live or fixed cells cultured on coverslips or imaging plates

Nile Red stock solution (1 mg/mL in DMSO)

Hoechst 33342 or DAPI stock solution (e.g., 1 mg/mL in water)

Phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS)

Cell culture medium

Fixative (e.g., 4% paraformaldehyde in PBS), if applicable
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Protocol for Live Cell Imaging:

Cell Preparation:

Seed cells on a suitable imaging vessel and culture until they reach the desired

confluency.

Treat cells with experimental compounds as required.

Staining:

Prepare a working solution of Hoechst 33342 (1-5 µg/mL) in cell culture medium.

Incubate cells with the Hoechst 33342 working solution for 10-20 minutes at 37°C.

Wash the cells twice with pre-warmed PBS or HBSS.

Prepare a Nile Red working solution of 200-1000 nM in cell culture medium or HBSS.

Incubate the cells with the Nile Red working solution for 5-15 minutes at room temperature

or 37°C, protected from light.

Imaging:

Gently wash the cells twice with PBS or HBSS to remove excess stain.

Add fresh medium or PBS to the cells for imaging.

Image the cells immediately using a fluorescence microscope equipped with appropriate

filter sets for DAPI (for Hoechst/DAPI) and FITC/GFP (for Nile Red's yellow-gold

emission).

Protocol for Fixed Cell Imaging:

Fixation:

Wash cells with PBS.

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1436909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wash the cells three times with PBS.

Staining:

Incubate the fixed cells with the Nile Red working solution (100-1000 nM in PBS) for 15-30

minutes at room temperature, protected from light.

Wash the cells three times with PBS.

Incubate with Hoechst 33342 or DAPI working solution (1-5 µg/mL in PBS) for 10 minutes.

Wash the cells once with PBS.

Mounting and Imaging:

Mount the coverslips onto microscope slides using an appropriate mounting medium.

Image the cells using a fluorescence microscope with DAPI and FITC/GFP filter sets.
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Nile Red & Nuclear Stain Workflow

Cell Prep

Staining

Imaging

Culture Cells

Stain with Hoechst/DAPI

Wash

Stain with Nile Red

Wash

Image with DAPI & FITC/GFP filters

Click to download full resolution via product page

Caption: Workflow for co-staining lipid droplets and nuclei.

Application Note 2: Simultaneous Visualization of
Lipid Droplets and Lysosomes
Investigating the interplay between lipid droplets and lysosomes is crucial for understanding

lipid metabolism and cellular degradation pathways. This protocol outlines the use of Nile Red
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with a lysosome-specific probe.

Compatible Probes:
Probe Name

Excitation Max
(nm)

Emission Max (nm) Filter Set

Nile Red (Lipid

Droplets)
450-500 >528 FITC/GFP

LysoTracker™ Probes
Varies (e.g., Green,

Red)
Varies

Select based on

spectral non-overlap

NIM-7
450 (yellow em.) / 430

(red em.)
Yellow / Red Custom

Note: The NIM-7 probe allows for simultaneous labeling of lipid droplets (yellow fluorescence)

and lysosomes (red fluorescence) with different excitation and detection channels.

Experimental Protocol (using LysoTracker™ Red):
Materials:

Live cells

Nile Red stock solution (1 mg/mL in DMSO)

LysoTracker™ Red DND-99 (1 mM in DMSO)

HBSS or other suitable buffer

Protocol:

Cell Preparation:

Culture cells to the desired confluency in an imaging-compatible vessel.

Staining:
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Prepare a working solution of LysoTracker™ Red (typically 50-75 nM) in pre-warmed cell

culture medium.

Incubate cells with the LysoTracker™ Red working solution for 30 minutes at 37°C.

Wash the cells twice with pre-warmed HBSS.

Prepare a Nile Red working solution (200-1000 nM) in HBSS.

Incubate cells with the Nile Red working solution for 5-10 minutes at 37°C, protected from

light.

Imaging:

Wash cells twice with HBSS.

Add fresh HBSS or medium for imaging.

Acquire images promptly using appropriate filter sets for Texas Red (for LysoTracker™

Red) and FITC/GFP (for Nile Red).
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Lipid Droplet & Lysosome Co-staining
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Caption: Sequential staining workflow for lysosomes and lipid droplets.

Application Note 3: Co-localization Studies with
BODIPY™ Dyes
BODIPY™ dyes are a class of fluorescent probes often used for lipid staining. Co-localization

studies with Nile Red can confirm the identity of lipid droplets. BODIPY 493/503 is a common
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choice for this purpose.

Compatible Probes:
Probe Name

Excitation Max
(nm)

Emission Max (nm) Filter Set

Nile Red (Lipid

Droplets)
515-560 >590 Texas Red

BODIPY™ 493/503

(Neutral Lipids)
~493 ~503 FITC/GFP

Note: For co-localization, it is often better to use the red fluorescence of Nile Red to separate it

spectrally from the green fluorescence of BODIPY 493/503.

Experimental Protocol:
Materials:

Live or fixed cells

Nile Red stock solution (1 mg/mL in DMSO)

BODIPY™ 493/503 stock solution (e.g., 1 mg/mL in ethanol or DMSO)

PBS or HBSS

Protocol:

Cell Preparation:

Prepare cells as described in previous protocols.

Staining:

Prepare a working solution containing both Nile Red (e.g., 500 nM) and BODIPY™

493/503 (e.g., 1 µg/mL) in PBS or HBSS.
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Incubate cells with the combined staining solution for 15-30 minutes at room temperature,

protected from light.

Washing and Imaging:

Wash the cells three times with PBS.

Image the cells using a fluorescence microscope with filter sets appropriate for FITC/GFP

(BODIPY 493/503) and Texas Red (Nile Red).

Co-localization can be quantified using image analysis software.

Nile Red & BODIPY Co-staining
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Simultaneous incubation with
Nile Red and BODIPY 493/503
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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